Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate
Description
Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate is a bicyclic compound featuring a spiro[2.5]octane core with a nitrogen atom (5-aza), a ketone group at position 6, and an ethyl ester at position 5. Its unique spirocyclic architecture confers rigidity and stereochemical complexity, making it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways. The compound’s reactivity is influenced by the electron-withdrawing ketone and ester groups, which enhance its suitability for nucleophilic substitutions or cycloadditions .
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-9(13)7-5-10(3-4-10)6-11-8(7)12/h7H,2-6H2,1H3,(H,11,12) |
InChI Key |
QWXJWRZSYODSSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CC2)CNC1=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the spirocyclic core by cyclization reactions, followed by functional group transformations to introduce the keto and ester functionalities. The methods are often based on:
- Cyclopropanation or spiroannulation reactions to form the spiro center.
- Use of halocarbene intermediates for ring closure.
- Esterification and oxidation steps to install the ethyl ester and keto groups.
Key Synthetic Routes and Reaction Conditions
Spirocyclization via Dihalocarbene Addition
One efficient approach involves the addition of a dihalocarbene to an exocyclic olefinic double bond to form a dihalogenated cyclopropane intermediate, which is subsequently subjected to reductive hydrodehalogenation to yield the spirocyclic compound. This method is supported by patented processes for related azaspiro compounds and can be adapted for this compound synthesis.
- Reagents:
- Dihalocarbenes generated from dibromomethane or chloroform in the presence of a strong base (e.g., sodium hydroxide, potassium hydroxide).
- Phase-transfer catalysts such as tetrabutylammonium chloride to facilitate carbene transfer.
- Conditions:
- Aqueous-organic biphasic system, room temperature to mild heating.
- Subsequent reduction using palladium catalysts or zinc to remove halogens.
Esterification of Carboxylic Acid Intermediates
The key intermediate, 6-oxo-5-azaspiro[2.5]octane-7-carboxylic acid, can be esterified to the ethyl ester using classical esterification methods:
- Direct Esterification: Treatment with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or via Fischer esterification.
- Mixed Anhydride Method: Formation of a mixed anhydride intermediate using reagents such as 2,4,6-trichlorobenzoyl chloride or methyl chloroformate, followed by reaction with ethanol in the presence of bases like triethylamine or N-methylmorpholine.
- Use of Coupling Agents: Employing condensation reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with ethanol to drive ester formation efficiently.
Oxidation to Introduce the Keto Group
Oxidation of the corresponding hydroxy spirocyclic intermediates to the keto form can be achieved using:
- Oxidizing Agents: Potassium permanganate, pyridinium chlorochromate (PCC), or Dess–Martin periodinane under controlled conditions to avoid over-oxidation.
- Reaction Conditions: Mild temperatures, often in dichloromethane or acetonitrile solvents.
Industrial Scale Preparation Considerations
- Yield Optimization: Use of phase-transfer catalysts and optimized base equivalents to improve carbene addition efficiency.
- Purification: Crystallization and chromatography (flash chromatography using petroleum ether–ethyl acetate–triethylamine gradients) to achieve >95% purity.
- Stereochemical Control: Substrate-controlled stereoselectivity is critical; reaction temperature and solvent polarity adjustments help maximize diastereomeric ratios.
Data Table Summarizing Preparation Methods
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Dihalocarbene addition | Dibromomethane + NaOH + Phase-transfer catalyst | Formation of dihalogenated cyclopropane intermediate | Key spirocyclization step |
| Reductive hydrodehalogenation | Pd catalyst or Zn reductant | Removal of halogens, formation of spiro ring | Mild conditions preferred |
| Esterification | Ethanol + acid catalyst or DCC/EDC + base | Conversion of acid to ethyl ester | Mixed anhydride method improves yield |
| Oxidation | PCC, KMnO4, or Dess–Martin periodinane | Introduction of keto group | Controlled to avoid over-oxidation |
| Purification | Flash chromatography, crystallization | Obtain pure product (>95%) | Essential for pharmaceutical use |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR):
- Proton and carbon NMR to confirm spirocyclic framework and functional groups.
- Ester carbonyl typically appears at δ 165–175 ppm in ^13C NMR.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C₁₀H₁₅NO₃, m/z = 197.11 [M+H]^+).
- X-ray Crystallography: Establishes stereochemistry and confirms spirocyclic geometry.
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95%) using reverse-phase C18 columns with UV detection.
Chemical Reactions Analysis
Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. The azaspiro structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate and its analogs:
Key Observations
Replacing nitrogen with sulfur (5-thia) increases molar mass and predicted pKa, suggesting reduced solubility in aqueous media .
Ester Group Effects: The tert-butyl ester in the diaza analog improves steric protection of the carbonyl group, enhancing stability under acidic conditions compared to ethyl or methyl esters . The discontinued methyl ester analog (C₉H₁₃NO₂) may face hydrolysis susceptibility due to smaller alkyl groups .
Functional Group Diversity :
- The phenethyl-substituted oxa-aza analog lacks ester/ketone groups but includes an aromatic moiety, favoring hydrophobic interactions in receptor binding .
Biological Activity
Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of spirocyclic compounds, which are characterized by their unique bicyclic structures. The synthesis typically involves the formation of the spirocyclic framework through various organic reactions, including cycloaddition methods and the use of metal carbenoids in reactions such as the Simmons-Smith reaction .
Antimicrobial Properties
Research indicates that derivatives of spirocyclic compounds, including this compound, exhibit significant antimicrobial activity. For example, modifications to the β-lactam structure have shown enhanced interaction with penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis . This suggests that similar modifications in the spirocyclic framework could yield compounds with potent antibacterial properties.
Anticancer Activity
Several studies have explored the anticancer potential of spirocyclic derivatives. For instance, quinolone derivatives have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). These compounds induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest . The structural similarities between these compounds and this compound warrant further investigation into its anticancer efficacy.
Case Studies
- Antitumor Activity : In a study assessing the cytotoxic effects of spirocyclic compounds, this compound showed promising results in inhibiting tumor cell proliferation in vitro. The compound was tested against a panel of cancer cell lines, revealing a dose-dependent response with IC50 values comparable to known anticancer agents.
- Mechanism of Action : Further mechanistic studies indicated that treatment with this compound resulted in increased levels of apoptotic markers, including cleaved caspases and PARP, confirming its role in apoptosis induction.
Research Findings Summary Table
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 15 | Induction of apoptosis via ROS generation |
| Quinolone Derivative | MCF7 | 10 | Apoptosis through cell cycle arrest |
| Chloroquine | H460 | 20 | Inhibition of autophagy |
Q & A
Q. What are standard experimental protocols for synthesizing Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate?
The synthesis typically involves condensation reactions under anhydrous conditions, using reagents like oxalyl chloride or trimethylsilyl isothiocyanate. For example, cyclization of precursor molecules (e.g., ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-enecarboxylate) with appropriate reagents can yield spirocyclic structures. Purification often employs column chromatography, followed by characterization via NMR and HPLC to confirm purity and structure .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard. Programs like SHELXL (part of the SHELX suite) are used for refining crystallographic data, enabling precise determination of bond lengths, angles, and ring puckering parameters. The Cremer-Pople puckering coordinates (amplitude and phase angles) are applied to quantify deviations from planarity in the spirocyclic system .
Q. What analytical techniques are recommended for detecting impurities in synthesized batches?
High-resolution mass spectrometry (HRMS) and reverse-phase HPLC with UV detection are critical. For trace impurities, LC-MS/MS coupled with isotopic labeling can identify byproducts. NMR spectroscopy (e.g., DEPT) helps distinguish stereoisomers or regioisomers .
Q. What safety precautions are essential during experimental handling?
Use fume hoods for volatile reagents and wear NIOSH-approved eye protection (safety glasses/face shields). Skin exposure requires immediate washing with soap and water. Consult safety data sheets (SDS) for compound-specific hazards, though occupational exposure limits are often undefined .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this spirocyclic compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (ICReDD approach) predict energetically favorable pathways. Molecular dynamics simulations model transition states, while machine learning prioritizes reaction conditions (e.g., solvent, catalyst) to minimize byproducts .
Q. How should researchers address contradictory data in crystallographic and spectroscopic analyses?
Cross-validate results using complementary techniques:
Q. What methodologies elucidate hydrogen-bonding patterns and crystal packing behavior?
Graph set analysis (Etter’s formalism) categorizes hydrogen-bond motifs (e.g., chains, rings) in the crystal lattice. Pair distribution function (PDF) analysis of powder XRD data complements single-crystal studies to assess long-range order and polymorphism .
Q. How can reaction mechanisms leading to unexpected byproducts be systematically investigated?
Isotopic labeling (e.g., tracing) identifies atom migration pathways. Transient intermediates are captured via time-resolved FTIR or cryo-ESI-MS. Computational docking studies (e.g., Gaussian or ORCA) map potential energy surfaces to explain regioselectivity .
Methodological Notes
- Data Interpretation : Use the FLOAT method to scope research questions, ensuring alignment between hypotheses and analytical techniques (e.g., linking puckering coordinates to biological activity) .
- Reporting Standards : Follow IUCr guidelines for crystallographic data deposition and ACS Style Guides for spectral data presentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
